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Wine lactone

Chiral Olfaction Sensory Science Enantioselective Threshold Determination

Wine lactone (CAS 57743-63-2, also cataloged as CAS 182699-77-0 for the (3S,3aS,7aR)-stereoisomer) is a bicyclic monoterpene lactone of formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g·mol⁻¹. First identified in koala urine (Southwell, and subsequently characterized as a wine aroma impact compound (Guth, 1996), this molecule exists as eight possible stereoisomers.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 57743-63-2
Cat. No. B1609475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWine lactone
CAS57743-63-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1C2CCC(=CC2OC1=O)C
InChIInChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3
InChIKeyNQWBFQXRASPNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Wine Lactone (CAS 57743-63-2): Scientific Procurement Baseline for an Ultra-Potent Chiral Aroma Compound


Wine lactone (CAS 57743-63-2, also cataloged as CAS 182699-77-0 for the (3S,3aS,7aR)-stereoisomer) is a bicyclic monoterpene lactone of formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g·mol⁻¹ [1]. First identified in koala urine (Southwell, 1975) and subsequently characterized as a wine aroma impact compound (Guth, 1996), this molecule exists as eight possible stereoisomers [2]. Its defining characteristic is an exceptionally low odor detection threshold, placing it among the most sensorially potent compounds known in food and beverage matrices [3]. The compound imparts characteristic "coconut, woody, and sweet" notes and has been authenticated in apples, citrus juices, grapefruit, clementine peel oil, and diverse wine varietals [4]. For procurement purposes, the key distinction lies in the stereochemical purity and configuration of the supplied material, as these parameters dictate functional potency by orders of magnitude.

Wine Lactone (CAS 57743-63-2): Why Generic Substitution with Racemic Mixtures or Other Lactones Fails in Sensory and Analytical Applications


In the procurement of lactone-based aroma compounds for research, industrial flavor formulation, or analytical reference standard preparation, generic substitution is not viable due to extreme stereospecificity in olfactory potency. Wine lactone presents eight distinct stereoisomers, yet only the (3S,3aS,7aR)-isomer is naturally predominant in wine and exhibits the ultra-low threshold that defines the compound's sensory impact [1]. Its enantiomer, (3R,3aR,7aS)-wine lactone, possesses an odor threshold approximately 10⁸ times higher, rendering it sensorially negligible [2]. Furthermore, substituting wine lactone with other in-class γ-lactones (e.g., γ-nonalactone, γ-decalactone) or whiskey lactone fails to replicate the target compound's potency; wine lactone's threshold in air is roughly 0.00001–0.00004 ng/L, whereas common analogues operate in the μg/L range—a difference spanning roughly six orders of magnitude [3][4]. Therefore, the procurement of stereochemically defined, high-purity (3S,3aS,7aR)-wine lactone is a strict functional requirement, not a preference.

Wine Lactone (CAS 57743-63-2): Quantified Differential Evidence vs. Stereoisomers and In-Class Lactones for Scientific Selection


Olfactory Potency: 10⁸-Fold Differential Between Target (3S,3aS,7aR) Enantiomer and Its Mirror Image

The target (3S,3aS,7aR)-wine lactone enantiomer exhibits an odor detection threshold of 0.02 pg/L in air as determined by gas chromatography-olfactometry (GC-O) [1]. In direct comparison, its enantiomer, (3R,3aR,7aS)-wine lactone, exhibits a threshold approximately 10⁸ times greater [2]. This differential, confirmed via enantioselective GC analysis, underscores that only the (3S,3aS,7aR) configuration is sensorially relevant. The naturally occurring form found in wines matches this configuration [3].

Chiral Olfaction Sensory Science Enantioselective Threshold Determination

Threshold Potency vs. Common Wine Lactones: 6–7 Orders of Magnitude Differential in Aqueous/Ethanolic Matrices

In model wine (aqueous ethanolic matrix), (3S,3aS,7aR)-wine lactone exhibits a detection threshold of 10 ng/L [1]. In contrast, other key wine lactones quantified under similar conditions display markedly higher thresholds. For instance, in dry red wine determined by ASTM E679 with a 25-member panel, the lowest threshold among 4-alkyl γ-lactones was 8 μg/L for (R)-dodecalactone, while the highest was 285 μg/L for (R)-nonalactone [2]. (Z)-6-Dodeceno-γ-lactone in neutral white wine exhibits a threshold of 700 ng/L [3]. Whiskey lactone (mixture of isomers) is typically reported with thresholds in the range of 20–790 μg/L depending on the matrix and isomeric composition [4].

Wine Chemistry Flavor Science GC-MS Quantification

Chiral Purity: Enantioselective GC as a Determinant of Natural Occurrence and Adulteration Detection

The (3S,3aS,7aR)-isomer is the sole configuration detected in young wines, established via enantioselective GC on chiral stationary phases [1]. However, studies demonstrate that in aged wines, trace amounts of the (3R,3aR,7aS)-enantiomer can appear [2]. This enantiomeric ratio serves as a marker for natural versus synthetic or adulterated products. The ratio of enantiomers can differ by as much as 100 million-fold in olfactory activity, and deviations from the natural enantiomeric profile are used analytically to detect product adulteration [3]. Procurement of stereochemically defined reference standards with certified enantiomeric excess (ee) is therefore essential for accurate GC-MS chiral quantification workflows.

Chiral Chromatography Food Authentication GC-MS Reference Standards

Biosynthetic Pathway Specificity: Non-Enzymatic Precursor Conversion During Wine Aging

Wine lactone is not a primary grape metabolite but is formed via a slow, non-enzymatic reaction during wine aging from the precursor (E)-8-carboxylinalool [1]. Research employing isotopic labeling demonstrates that over 90% of wine lactone in aged wines originates from the ¹³C-labeled linoleate metabolic pathway, distinguishing its formation from other monoterpene lactones that may arise directly from grape glycosides or yeast fermentation . In contrast, compounds like γ-nonalactone and massoia lactone are yeast fermentation products or derived from hydroxy fatty acid precursors, following distinct biosynthetic and chemical formation routes [2]. The cytochrome P450 enzyme CYP76F14 has been specifically identified as playing a leading role in the formation pathway leading to wine lactone [3].

Wine Aging Chemistry Monoterpene Biosynthesis Cytochrome P450 Metabolism

Industrial Application Dosage: Defined Use Levels in Flavor and Fragrance Formulations

In industrial flavor and fragrance procurement, wine lactone (FEMA 4140) is utilized at precisely defined concentration ranges to impart 'fruit juicy feeling', 'body feeling', and 'reality feeling' to fruity compositions [1]. The European Patent EP1787975A1 and Japanese Patent JP2010083894A specify that compositions containing (3S,3aS,7aR)-wine lactone effectively address issues of 'lack of body feeling' and 'deterioration of fruit juicy feeling' in fragrances [2]. The recommended usage level in fragrance concentrates is up to 0.5000% [3]. This is in contrast to bulkier lactones like γ-nonalactone or δ-decalactone, which are typically employed at concentrations orders of magnitude higher to achieve perceptible coconut or creamy notes, thereby increasing formulation cost and potential for sensory saturation.

Flavor Technology Fragrance Formulation FEMA GRAS Assessment

Odor Character Specificity: Coconut-Dill-Sweet Profile vs. Generic Coconut of Linear Lactones

Gas chromatography-olfactometry (GC-O) analyses consistently describe the odor of (3S,3aS,7aR)-wine lactone as 'coconut, woody, and sweet' [1], with additional evaluations at 10.00% in dipropylene glycol noting 'coconut, dill, spicy, sweet' characteristics [2]. In contrast, the dominant in-class competitor, γ-nonalactone, is described as 'coconut, sweet, and stone fruit' [3]. Whiskey lactone exhibits 'coconut, woody, vanilla' notes with distinct cis/trans isomer differences [4]. The 'dill' and 'spicy' nuances of wine lactone distinguish it sensorially from the creamier, more lactonic character of linear γ-lactones, making it uniquely suited for formulating complex tropical fruit and aged wine profiles.

GC-Olfactometry Aroma Extract Dilution Analysis Sensory Profiling

Wine Lactone (CAS 57743-63-2): Evidence-Based Application Scenarios for Research and Industrial Procurement


Sensory Science Research: Enantioselective Olfactory Threshold Determination and Structure-Odor Relationship Studies

Researchers investigating structure-odor relationships in chiral molecules should procure stereochemically pure (3S,3aS,7aR)-wine lactone as the target isomer with a verified threshold of 0.02 pg/L air [1]. This material enables direct comparative studies with its enantiomer (3R,3aR,7aS, threshold ~10⁸× higher) to elucidate olfactory receptor stereospecificity [2]. The compound serves as an extreme example of chirality-dependent odor potency and is widely cited in reviews of enantioselective olfaction [1].

Analytical Chemistry: GC-MS Method Development and Stable Isotope Dilution Assay (SIDA) Internal Standardization

Analytical laboratories developing quantitative methods for wine and beverage volatiles require high-purity (3S,3aS,7aR)-wine lactone reference standards with certified enantiomeric excess for GC-MS chiral column calibration [3]. Deuterated analogs (e.g., wine lactone-d3) are essential as internal standards for stable isotope dilution assays (SIDA), enabling accurate quantification of wine lactone in complex matrices where natural levels range from trace to low ng/L [4]. Enantioselective GC methods using columns such as Rt-βDEXcst permit the resolution and quantification of both enantiomers, a capability critical for product authenticity verification [3].

Flavor & Fragrance Formulation: Creation of Premium 'Aged Wine' and 'Exotic Fruit' Flavor Bases

Flavorists developing premium flavor bases for beverages, particularly for aged wine character or tropical fruit blends, should procure (3S,3aS,7aR)-wine lactone with FEMA GRAS status (FEMA 4140) [5]. The compound's 'coconut, dill, spicy, sweet' profile at 10.00% in DPG differentiates it from the simpler 'coconut' of γ-nonalactone or the 'woody vanilla' of whiskey lactone [6]. At recommended usage levels up to 0.5000% in fragrance concentrate, it imparts 'fruit juicy feeling,' 'body feeling,' and 'reality feeling' to formulations [7]. The extreme potency (10 ng/L threshold in model wine) permits low addition rates, minimizing cost impact on the final product [1].

Wine Chemistry and Enology: Investigation of Aging Pathways and Precursor-Product Dynamics

Enologists and wine chemists studying non-enzymatic aging processes require wine lactone reference standards to quantify its accumulation over time and validate precursor-product relationships. Research demonstrates that wine lactone forms via a slow non-enzymatic reaction from (E)-8-carboxylinalool, with over 90% of the compound in aged wines originating from the ¹³C-linoleate metabolic pathway [8]. Furthermore, the cytochrome P450 enzyme CYP76F14 has been identified as catalyzing a key step in this biosynthetic route [9]. The emergence of the (3R,3aR,7aS)-enantiomer in aged wines serves as a marker of prolonged aging or potential thermal abuse [3]. This makes the compound a valuable tool for authenticity studies and for predicting the development of 'aged' character during wine maturation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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